![molecular formula C16H15N5O B2362814 p-[(3-Amino-5-hydroxy-1-phenyl-1H-pyrazole-4-yl)azo]toluene CAS No. 53627-82-0](/img/structure/B2362814.png)
p-[(3-Amino-5-hydroxy-1-phenyl-1H-pyrazole-4-yl)azo]toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “p-[(3-Amino-5-hydroxy-1-phenyl-1H-pyrazole-4-yl)azo]toluene” belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents. They find a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of similar compounds involves a two-step process. The first step involves the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines. The second step involves the base-catalyzed cyclization of the intermediate hydrazones . Another method involves acylation of hydrazines with methyl malonyl chloride followed by cyclization of the hydrazines with tert-butoxy-bis(dimethylamino)methane .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The chemical compound p-[(3-Amino-5-hydroxy-1-phenyl-1H-pyrazole-4-yl)azo]toluene is involved in various synthetic pathways, demonstrating its versatility in organic chemistry. A notable application is in the switchable synthesis of pyrroles and pyrazines via Rh(II)-catalyzed reactions with isoxazoles, where the nature of the Rh(II) catalyst and the reaction conditions dictate the formation of either pyrroles or pyrazines, showcasing the compound's adaptability in synthesis (Rostovskii et al., 2017). This process highlights the compound's role in facilitating diverse chemical transformations, making it a valuable tool in organic synthesis.
Antimicrobial Applications
The antimicrobial properties of this compound derivatives have been explored, indicating their potential in medical applications. A study by Karabacak et al. (2015) synthesized novel pyrazole azo compounds and investigated their antimicrobial activity against a range of pathogenic bacteria. The structural diversity and biological efficacy of these compounds suggest their utility in developing new antimicrobial agents (Karabacak et al., 2015).
Dye Synthesis and Properties
This compound is instrumental in the synthesis of dyes, where its derivatives exhibit unique fastness properties and color assessments. The synthesis of azo dyes incorporating the pyrazole moiety has been demonstrated to yield reactive dyes with good to moderate affinity for cotton fiber, alongside promising antimicrobial activities. These findings underscore the compound's significance in textile and related industries, where its derivatives enhance the functionality and application range of dyes (Rizk et al., 2015).
Mécanisme D'action
Pyrazoles are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The exact mechanism of action would depend on the specific substituents attached to the pyrazole ring.
Diazenes, or azo compounds, are often used as dyes due to their vivid colors. Some azo compounds also have biological activity. For example, some are used as drugs for their antimicrobial or antiparasitic properties .
Propriétés
IUPAC Name |
5-amino-4-[(4-methylphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-7-9-12(10-8-11)18-19-14-15(17)20-21(16(14)22)13-5-3-2-4-6-13/h2-10,20H,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQIHYBUIBCLFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
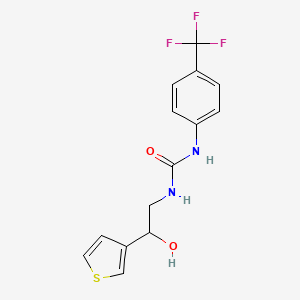
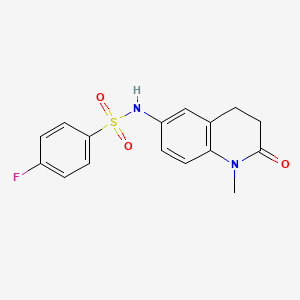
![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2362736.png)
![3,6-dichloro-N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}pyridine-2-carboxamide](/img/structure/B2362739.png)


![4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2362742.png)
![N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2362743.png)
![N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2362744.png)
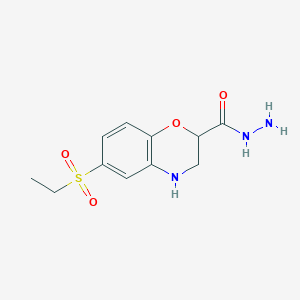
![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B2362747.png)
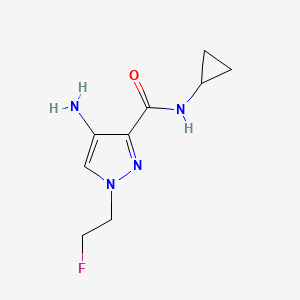
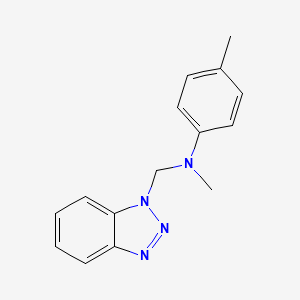
![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2362753.png)
